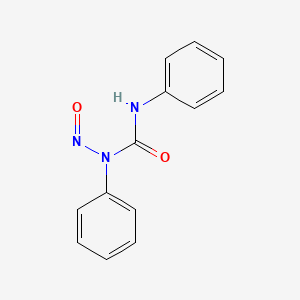
Urea, N,N'-diphenyl-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N’-diphenyl-N-nitroso- is an organic compound with the molecular formula C13H11N3O2 It is a derivative of urea where the nitrogen atoms are substituted with phenyl groups and a nitroso group
Méthodes De Préparation
The synthesis of Urea, N,N’-diphenyl-N-nitroso- typically involves the reaction of N,N’-diphenylurea with nitrosating agents. One common method is the reaction of N,N’-diphenylurea with sodium nitrite in the presence of an acid, such as hydrochloric acid, which facilitates the nitrosation process. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Analyse Des Réactions Chimiques
Urea, N,N’-diphenyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions .
Applications De Recherche Scientifique
Urea, N,N’-diphenyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, N,N’-diphenyl-N-nitroso- involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved in its action are still under investigation, but they likely include interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to Urea, N,N’-diphenyl-N-nitroso- include:
N,N’-diphenylurea: Lacks the nitroso group and has different reactivity and applications.
N,N’-dimethyl-N-nitroso-urea: Contains methyl groups instead of phenyl groups, leading to different chemical properties.
N,N’-diphenyl-N-nitroso-N-(trifluoromethyl)-urea: Contains a trifluoromethyl group, which significantly alters its chemical behavior and applications.
Urea, N,N’-diphenyl-N-nitroso- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
60285-31-6 |
|---|---|
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
1-nitroso-1,3-diphenylurea |
InChI |
InChI=1S/C13H11N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h1-10H,(H,14,17) |
Clé InChI |
OCRGVJSSFMUOIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


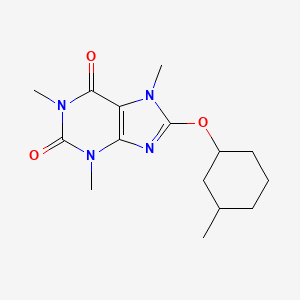
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)

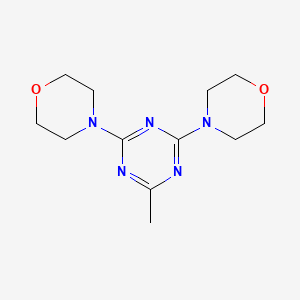
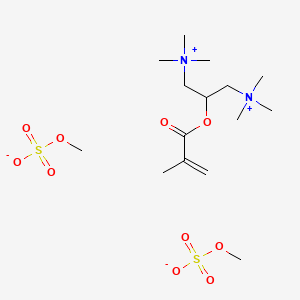

![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)



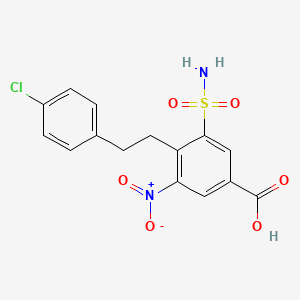

![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

